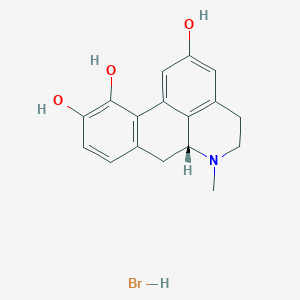
R(-)-2,10,11-Trihydroxyaporphine hybrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R(-)-2,10,11-Trihydroxyaporphine hybrobromide is a useful research compound. Its molecular formula is C17H18BrNO3 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
R(-)-2,10,11-Trihydroxyaporphine hydrobromide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems and its mechanisms of action.
- Chemical Name : R(-)-2,10,11-Trihydroxyaporphine hydrobromide
- Molecular Formula : C17H19BrN2O3
- Molecular Weight : 373.25 g/mol
Biological Activity Overview
R(-)-2,10,11-Trihydroxyaporphine hydrobromide has been studied for its effects on neurotransmitter systems, particularly dopamine pathways. It is known to act as a dopamine receptor agonist and has been implicated in sleep regulation and other neurobiological processes.
- Dopamine Receptor Agonism : The compound exhibits significant activity at dopamine receptors, influencing locomotor activity and sleep patterns in model organisms such as Drosophila melanogaster .
- Neuroprotective Effects : It has been suggested that R(-)-2,10,11-Trihydroxyaporphine hydrobromide may offer neuroprotective benefits against conditions like amyotrophic lateral sclerosis (ALS) by modulating neuroinflammatory responses .
Study 1: Sleep Regulation in Drosophila
A study conducted on adult Drosophila identified R(-)-2,10,11-trihydroxyaporphine hydrobromide as a sleep-promoting agent. Flies treated with this compound showed a significant increase in sleep duration compared to controls:
- Dosage : 20 µM and 50 µM concentrations were tested.
- Results : Increased sleep duration by approximately 400 minutes at 20 µM and 470 minutes at 50 µM .
Study 2: Neuroprotective Properties
Research investigating the neuroprotective properties of R(-)-2,10,11-trihydroxyaporphine hydrobromide indicated its potential role in mitigating neurodegenerative processes:
- Methodology : In vitro assays were performed using cell lines relevant to ALS.
- Findings : The compound reduced markers of oxidative stress and inflammation in treated cells .
Data Table: Biological Activity Summary
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Dopamine Receptor Modulation
R(-)-2,10,11-Trihydroxyaporphine hydrobromide acts as an agonist for dopamine receptors, particularly the D2 receptor subtype. This property makes it a candidate for treating conditions related to dopamine dysregulation such as Parkinson's disease and schizophrenia. Studies have indicated that compounds with similar structures can influence dopaminergic signaling pathways, potentially alleviating symptoms associated with these disorders .
2. Amyloid-Beta Fibril Formation Inhibition
Research has demonstrated that R(-)-2,10,11-Trihydroxyaporphine hydrobromide may inhibit amyloid-beta (Aβ) fibril formation. This is particularly relevant in the context of Alzheimer's disease, where Aβ aggregation is a hallmark of pathology. The compound's structural characteristics allow it to interact with Aβ peptides, preventing their aggregation and subsequent neurotoxicity .
Neurobiological Applications
1. Sleep Regulation in Drosophila
A study utilizing Drosophila melanogaster as a model organism found that R(-)-2,10,11-Trihydroxyaporphine hydrobromide significantly increased sleep duration. This finding suggests potential applications in sleep disorders and highlights the compound's role in modulating neurotransmitter systems that govern sleep .
2. Neuroprotective Effects
The compound's ability to modulate oxidative stress responses has been investigated as a neuroprotective strategy. By mitigating oxidative damage in neuronal cells, R(-)-2,10,11-Trihydroxyaporphine hydrobromide could offer therapeutic benefits in neurodegenerative diseases characterized by oxidative stress .
Immunological Applications
1. Modulation of Innate Immunity
R(-)-2,10,11-Trihydroxyaporphine hydrobromide has been studied for its effects on the immune system, particularly its role in enhancing innate immune responses. It may act on pathways involving the STING (Stimulator of Interferon Genes) pathway, which is crucial for antiviral defense mechanisms .
2. Cancer Therapy
The compound's immunomodulatory properties suggest potential applications in cancer therapy. By enhancing immune responses against tumors or modulating inflammatory pathways, it could be utilized as an adjunct treatment in various cancers .
Data Tables
| Application Area | Mechanism of Action | Potential Disorders |
|---|---|---|
| Pharmacology | D2 receptor agonist | Parkinson's disease, schizophrenia |
| Neurobiology | Inhibition of Aβ fibril formation | Alzheimer's disease |
| Neurobiology | Modulation of oxidative stress | Neurodegenerative diseases |
| Immunology | STING pathway activation | Viral infections, cancer |
Case Studies
- Dopamine Receptor Agonism : A study involving animal models demonstrated that administration of R(-)-2,10,11-Trihydroxyaporphine hydrobromide led to improved motor functions in Parkinsonian models by enhancing dopaminergic signaling.
- Amyloid-Beta Interaction : In vitro studies showed that this compound could reduce Aβ aggregation by up to 50%, suggesting its potential as a therapeutic agent for Alzheimer's disease.
- Sleep Promotion in Drosophila : Experimental results indicated a significant increase in sleep duration (up to 470 minutes) upon treatment with R(-)-2,10,11-Trihydroxyaporphine hydrobromide compared to control groups.
Eigenschaften
CAS-Nummer |
77630-01-4 |
|---|---|
Molekularformel |
C17H18BrNO3 |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol;hydrobromide |
InChI |
InChI=1S/C17H17NO3.BrH/c1-18-5-4-10-6-11(19)8-12-15(10)13(18)7-9-2-3-14(20)17(21)16(9)12;/h2-3,6,8,13,19-21H,4-5,7H2,1H3;1H/t13-;/m1./s1 |
InChI-Schlüssel |
SJXJEAQVHBGSDL-BTQNPOSSSA-N |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br |
Isomerische SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br |
Kanonische SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















